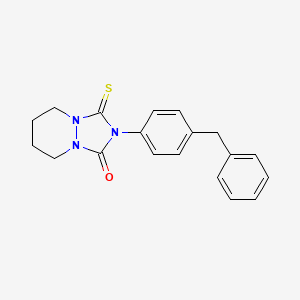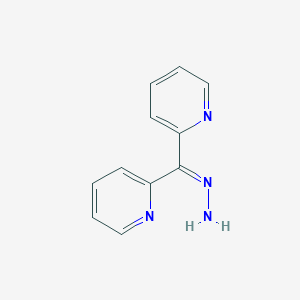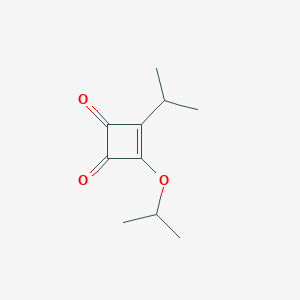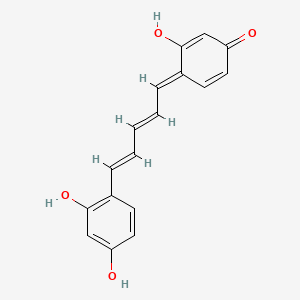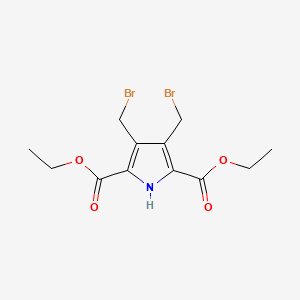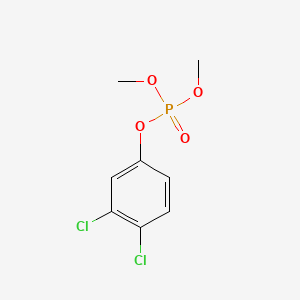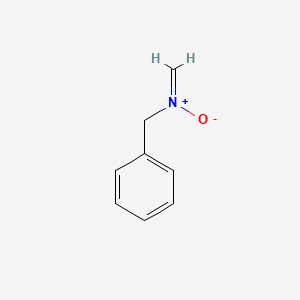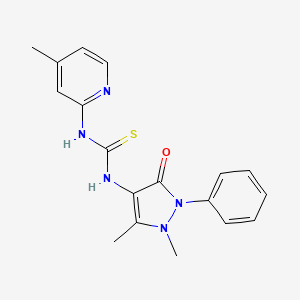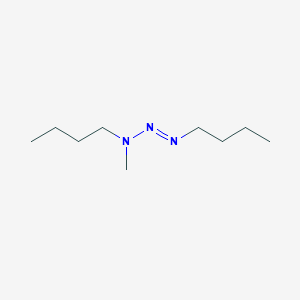
1-Triazene, 1,3-dibutyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triazene, 1,3-dibutyl-3-methyl- is a chemical compound belonging to the triazene family Triazenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse applications in various fields of science and industry
Métodos De Preparación
The synthesis of 1-Triazene, 1,3-dibutyl-3-methyl- typically involves the reaction of appropriate amines with nitrosating agents. One common method includes the reaction of dibutylamine with nitrous acid, followed by the addition of methylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-Triazene, 1,3-dibutyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions are common, where the triazene group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Triazene, 1,3-dibutyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Triazene, 1,3-dibutyl-3-methyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can form reactive intermediates that interact with nucleic acids and proteins, potentially disrupting cellular functions. The molecular targets and pathways involved are still under investigation, but it is believed that the compound’s reactivity with biological molecules plays a key role in its effects.
Comparación Con Compuestos Similares
1-Triazene, 1,3-dibutyl-3-methyl- can be compared with other triazene compounds such as:
- 1-Triazene, 1,3-diphenyl-
- 1-Triazene, 3,3-dimethyl-1-phenyl-
- 1-Triazene, 1,3-dibutyl- These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1-Triazene, 1,3-dibutyl-3-methyl- lies in its specific substituents, which confer distinct reactivity and potential uses.
Propiedades
Número CAS |
76387-44-5 |
|---|---|
Fórmula molecular |
C9H21N3 |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
N-(butyldiazenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C9H21N3/c1-4-6-8-10-11-12(3)9-7-5-2/h4-9H2,1-3H3 |
Clave InChI |
MRBZRTBBWRICTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=NN(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


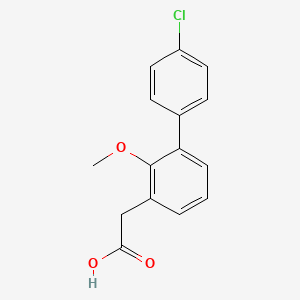

![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)
